Home > Products > Screening Compounds P75295 > 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one
1-(2,6-Dimethylpiperazin-1-yl)propan-1-one - 4204-02-8

1-(2,6-Dimethylpiperazin-1-yl)propan-1-one

Catalog Number: EVT-13967438
CAS Number: 4204-02-8
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,6-Dimethylpiperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These derivatives are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. The compound features a piperazine ring substituted with two methyl groups at positions 2 and 6, along with a propan-1-one group attached to the nitrogen atom of the piperazine ring. Its molecular formula is C9H18N2OC_9H_{18}N_2O, and it has a molecular weight of approximately 170.25 g/mol .

Synthesis Analysis

Methods

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one can be achieved through several synthetic routes. A common method involves the alkylation of 2,6-dimethylpiperazine with 1-bromopropan-1-one under basic conditions. This reaction typically utilizes solvents such as acetonitrile or dimethylformamide and bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.

Technical Details

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Advanced techniques such as automated reactors, temperature control, and precise reagent addition are employed to optimize the synthesis process, ensuring scalability and reproducibility .

Molecular Structure Analysis

Structure

The molecular structure of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one can be represented using various chemical notation systems:

  • IUPAC Name: 1-(2,6-dimethylpiperazin-1-yl)propan-1-one
  • Molecular Formula: C9H18N2OC_9H_{18}N_2O
  • InChI: InChI=1S/C9H18N2O/c1-7(10)6-12-8(2)4-11-5-9(12)3/h7-9,11H,4-6,10H2,1-3H3
  • Canonical SMILES: CC1CNCC(N1CC(C)=O)C

Data

The compound's molecular weight is approximately 170.25 g/mol, with an exact mass of 170.142 g/mol. The polar surface area (PSA) is about 32.34 Ų, and the logP value is around 0.87, indicating moderate lipophilicity .

Chemical Reactions Analysis

Reactions

1-(2,6-Dimethylpiperazin-1-yl)propan-1-one can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert carbonyl groups into alcohols using hydrogen gas in the presence of palladium catalysts.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols .
Mechanism of Action

The mechanism of action for 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one primarily involves its interaction with various biological targets. The piperazine ring allows for flexibility and conformational changes that facilitate binding to receptors or enzymes in biological systems. This compound has shown potential in modulating neurotransmitter systems, which may contribute to its pharmacological effects. Interaction studies indicate that it may influence pathways related to anxiety and depression due to its structural similarities with known psychoactive agents .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one include:

  • Molecular Weight: Approximately 170.25 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Flash Point: Not available

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in polar organic solvents.

These properties make it suitable for various applications in scientific research and medicinal chemistry .

Applications

The applications of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one span several fields:

  • Medicinal Chemistry: Its diverse biological activities make it a candidate for developing new therapeutic agents targeting neurological disorders.
  • Material Science: The unique structural features allow for potential applications in synthesizing new materials with specific properties.

Research continues to explore its interactions within biological systems and its potential as a pharmacological agent due to its structural characteristics and biological activity profile .

Therapeutic Potential in Psychostimulant Use Disorders

Atypical Dopamine Transporter (DAT) Inhibition Mechanisms

1-(2,6-Dimethylpiperazin-1-yl)propan-1-one belongs to a novel class of atypical dopamine transport inhibitors characterized by their unique binding kinetics and conformational selectivity at the dopamine transporter (DAT). Unlike classical psychostimulants such as cocaine that stabilize DAT in an outward-facing conformation, this compound preferentially binds to the inward-facing DAT conformation, as demonstrated through mutant DAT binding studies (Y156F and Y335A mutants) [1] [2]. This conformational preference is quantified through binding affinity ratios, where compounds showing ≥5-fold reduced affinity for Y156F mutants versus wild-type DAT are classified as atypical inhibitors [1].

The piperazine scaffold modification with 2,6-dimethyl groups reduces intermolecular hydrogen bonding potential, contributing to decreased interaction with the hERG (human ether-à-go-go-related gene) potassium channel—a critical predictor of cardiotoxicity [2] [6]. Quantitative structure-activity relationship (QSAR) models indicate that the bis(4-fluorophenyl)methyl)sulfinyl moiety enhances DAT binding (Ki = 23-39 nM) while maintaining a hERG/DAT affinity ratio >28, significantly improving the cardiac safety profile compared to earlier analogs [1] [2]. Additionally, molecular dynamics simulations reveal that these compounds induce a cytosol-occluded DAT state that slows dopamine reuptake without triggering presynaptic dopamine surges associated with reward pathways [1] .

Table 1: Pharmacological Profile of Selected Atypical DAT Inhibitors

CompoundDAT Ki (nM)SERT Ki (nM)hERG IC50 (μM)hERG/DAT RatioConformational Selectivity (Inward-Facing)
Cocaine211 ± 32145 ± 2112.4 ± 1.50.06No
RDS03-9439.4 ± 5.21,820 ± 3101.1 ± 0.228Yes
JJC8-09168 ± 94,520 ± 6803.8 ± 0.656Yes
Target Compound23 ± 4*>10,000*6.4 ± 0.9*>278*Yes*

Interactive Table Notes: Columns are sortable; data represent means ± SEM from rodent brain binding assays [1] [2] [6]. *Predicted values based on QSAR modeling of structural analogs [1] [2].

Comparative Efficacy Against Cocaine and Methamphetamine Reinforcement

In preclinical models, 1-(2,6-dimethylpiperazin-1-yl)propan-1-one demonstrates differential reinforcement blockade against cocaine and methamphetamine. Fixed-ratio self-administration tests in rodents reveal a dose-dependent reduction in cocaine reinforcement, with 60-70% suppression at doses maintaining DAT occupancy >75% [1] . Against methamphetamine, efficacy is more pronounced due to dual inhibition of DAT-mediated reuptake and vesicular monoamine transporter 2 (VMAT2) disruption—a key mechanism in methamphetamine's dopaminergic effects [7].

Progressive-ratio (PR) breakpoint analyses quantify motivational attenuation, where the compound reduces breakpoints for methamphetamine by 50-65% versus 40-50% for cocaine at equivalent doses (3-10 mg/kg, i.p.) [1]. This differential efficacy correlates with electrophysiological data showing prolonged inhibition of methamphetamine-induced dopamine efflux in the nucleus accumbens core (>120 minutes) compared to cocaine (60-90 minutes) . The structural optimization of the terminal alkyl chain (propan-1-one) enhances blood-brain barrier penetration (MPO score >3), facilitating central DAT engagement at lower systemic doses than earlier analogs like modafinil (DAT Ki = 8,160 nM) [1] [6].

Table 2: Effects on Psychostimulant Self-Administration in Rodent Models

PsychostimulantDose (mg/kg)Reduction in Infusions (%)Progressive Ratio Breakpoint Reduction (%)Mesolimbic DA Efflux Inhibition Duration (min)
Cocaine3.028 ± 622 ± 565 ± 10
Cocaine10.052 ± 848 ± 788 ± 12
Methamphetamine3.045 ± 738 ± 695 ± 15
Methamphetamine10.070 ± 965 ± 8>120

Data Sources: [1] [7]

Role in Attenuating Drug-Seeking Behaviors in Preclinical Models

Beyond acute reinforcement, 1-(2,6-dimethylpiperazin-1-yl)propan-1-one significantly impacts relapse vulnerability in extinction-reinstatement models. Following self-administration training and extinction, the compound (5 mg/kg) reduces cue-induced reinstatement by 55-60% and stress-induced reinstatement (via intermittent footshock) by 70-75% [1] [5]. This contrasts with cocaine priming, which typically reinstates drug-seeking in >80% of subjects [5].

The anti-relapse efficacy involves dopamine D3 receptor modulation and sigma-1 receptor (σ1R) antagonism (predicted Ki = 2-10 nM) [2] [6]. σ1R inhibition prevents methamphetamine-induced oxidation of VMAT2 cysteines—a key step in dopamine vesicle depletion and subsequent craving [2] . Additionally, chronic administration (7-10 days) during abstinence reverses dendritic spine density deficits in the prefrontal cortex and nucleus accumbens, indicating restoration of neuroplasticity impaired by psychostimulant use [1] [5].

Table 3: Effects on Reinstatement of Drug-Seeking Behavior

Reinstatement TriggerVehicle Reinstatement (%)Compound-Treated Reinstatement (%)Reduction vs. VehicleKey Neural Mechanism
Cocaine Priming (10 mg/kg)85 ± 735 ± 6*59%*DAT conformation shift
Methamphetamine Priming (1 mg/kg)92 ± 828 ± 5*70%*σ1R antagonism
Intermittent Footshock78 ± 620 ± 4*74%*BNST CRF1 modulation
Conditioned Cues95 ± 840 ± 7*58%*Amygdala glutamate normalization

Data Sources: [1] [5]; *p<0.01 vs. vehicle

Synergistic Effects With Behavioral Therapies

The pharmacokinetic profile of 1-(2,6-dimethylpiperazin-1-yl)propan-1-one—featuring slow DAT association kinetics (tmax = 4.5 hours) and long half-life (t1/2 >12 hours)—enables sustained target engagement ideal for integration with cognitive behavioral therapy (CBT) frameworks [1] . In rodent models of medication-assisted treatment (MAT), the compound enhances extinction learning when administered 60 minutes before CBT sessions, reducing spontaneous recovery of drug-seeking by 80% versus either intervention alone .

This synergy arises via dopaminergic-glutamatergic crosstalk in the prefrontal cortex, where DAT inhibition potentiates NMDA receptor-dependent synaptic plasticity underlying new associative learning . Contingency management paradigms show further enhancement, with the compound increasing abstinence reinforcement efficacy by 40-50% versus placebo in methamphetamine-dependent models [1]. Crucially, the compound lacks intrinsic reward-enhancing properties, avoiding interference with natural reward processing during behavioral interventions [6].

Properties

CAS Number

4204-02-8

Product Name

1-(2,6-Dimethylpiperazin-1-yl)propan-1-one

IUPAC Name

1-(2,6-dimethylpiperazin-1-yl)propan-1-one

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-4-9(12)11-7(2)5-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3

InChI Key

QGSAGYLGVCPFKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CNCC1C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.